molecular formula C21H21N3O3 B2461655 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1788979-08-7

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2461655
CAS RN: 1788979-08-7
M. Wt: 363.417
InChI Key: PHJRPYRBSGAZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.

Mechanism Of Action

The mechanism of action of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of microbial strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and microbial infections. Additionally, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of various enzymes involved in cancer progression and inflammation, including COX-2 and MMPs. Furthermore, this compound has been shown to induce oxidative stress in cancer cells, leading to their apoptosis.

Advantages And Limitations For Lab Experiments

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. This compound is easy to synthesize and has shown potent biological activities against various diseases. Additionally, this compound has shown good solubility in various solvents, making it easy to use in in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole. One of the future directions is to investigate the potential of this compound as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Additionally, future studies can focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, future studies can investigate the pharmacokinetic and pharmacodynamic properties of this compound to determine its potential for clinical use. Finally, future studies can focus on developing new synthetic routes for the synthesis of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can be achieved through a multistep reaction. The first step involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl 2-bromoacetate to yield 2-ethoxycarbonyl-5-phenyl-1,3,4-oxadiazole. The second step involves the reaction of the obtained product with N-benzylideneaniline to yield 5-[1-(benzylideneamino) ethyl]-2-ethoxycarbonyl-1,3,4-oxadiazole. The final step involves the reaction of the obtained product with 2N sodium hydroxide solution to yield 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole.

Scientific Research Applications

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has exhibited potent antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(2-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-26-18-13-7-6-11-16(18)21(25)24-14-8-12-17(24)20-22-19(23-27-20)15-9-4-3-5-10-15/h3-7,9-11,13,17H,2,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRPYRBSGAZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.